3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
Description
3-(1H-Pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a benzamide derivative featuring a pyrazolyl substituent at the 3-position of the benzamide core and a piperidinyl-tetrahydroquinazolin moiety at the N-terminal. The tetrahydroquinazolin scaffold is associated with enzyme inhibition (e.g., dihydrofolate reductase), while the piperidine ring enhances pharmacokinetic properties like solubility and membrane permeability . The pyrazolyl group may contribute to hydrogen bonding or π-π stacking interactions in target binding.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(17-5-3-6-19(15-17)29-12-4-11-26-29)27-18-9-13-28(14-10-18)22-20-7-1-2-8-21(20)24-16-25-22/h3-6,11-12,15-16,18H,1-2,7-10,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDACSPIBBIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Synthesis of the tetrahydroquinazoline moiety: This step might involve the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by reduction.
Coupling reactions: The final step could involve coupling the pyrazole and tetrahydroquinazoline intermediates with a benzamide derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl groups or double bonds within the molecule, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyrazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC, DCC for amide bond formation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: Investigating its interactions with biomolecules and its role in cellular pathways.
Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit a specific enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide derivatives, focusing on structural variations and inferred pharmacological implications.
Tetrahydroquinazolin-Based Derivatives
Example 1 :
2-[(1S)-1-Cyclohexylethoxy]-N-[3-(dimethylcarbamoyl)phenyl]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1)
- Key Features :
- Benzamide core with a fluorine atom at the 5-position.
- Tetrahydrotriazolopyridine substituent (vs. tetrahydroquinazolin in the target compound).
- Cyclohexylethoxy group enhancing lipophilicity.
- Inferred Impact :
Example 2 :
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-[1-(methylsulfonyl)piperidin-4-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1)
- Key Features :
- Methylsulfonyl-piperidine substituent (vs. tetrahydroquinazolin-piperidine in the target).
- Retains fluorine and triazolo-pyridine groups.
- Inferred Impact: Sulfonyl groups may enhance solubility or act as hydrogen bond acceptors.
Pyrazolo-Pyridine-Based Analogues
Example 3 :
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Key Features :
- Pyrazolo[3,4-b]pyridine core (vs. benzamide in the target).
- Ethyl-methyl-pyrazolyl substituent.
- Molecular weight: 374.4 g/mol.
- Inferred Impact :
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzamide | 3-(Pyrazolyl), N-(tetrahydroquinazolin-piperidinyl) | ~450 (estimated) | Enzyme inhibition, oncology |
| Example 1 (EP 3 532 474 B1) | Benzamide | 5-Fluoro, tetrahydrotriazolopyridine, cyclohexylethoxy | ~550 (estimated) | Kinase modulation |
| Example 3 (CAS 1005612-70-3) | Pyrazolo[3,4-b]pyridine | Ethyl-methyl-pyrazolyl, phenyl | 374.4 | Kinase inhibition |
Discussion of Structural Variations
- Heterocyclic Moieties : The tetrahydroquinazolin group in the target compound may confer distinct binding interactions compared to triazolo-pyridine (Examples 1–2) or pyrazolo-pyridine (Example 3) systems.
- Substituent Effects : Fluorine and sulfonyl groups (Examples 1–2) likely enhance metabolic stability and target affinity, whereas the pyrazolyl group (target compound) may optimize π-π interactions.
- Molecular Weight : Higher molecular weight in the target compound (~450 g/mol) compared to Example 3 (374.4 g/mol) could influence pharmacokinetics, necessitating formulation optimization.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a novel synthetic derivative that incorporates a pyrazole moiety and a tetrahydroquinazoline structure. This combination is of significant interest due to the diverse biological activities exhibited by similar compounds. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring linked to a piperidine group substituted with a tetrahydroquinazoline moiety, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine and tetrahydroquinazoline structures may enhance the overall antimicrobial efficacy of this compound.
Anti-inflammatory Properties
Compounds with similar structures have shown potent anti-inflammatory effects. For instance, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The specific compound could potentially exhibit comparable anti-inflammatory activity due to its structural similarities.
Anticancer Potential
The tetrahydroquinazoline moiety has been associated with anticancer properties. Recent studies suggest that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The combination of pyrazole with tetrahydroquinazoline may synergistically enhance these anticancer effects.
The mechanisms through which this compound exerts its biological activities are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance.
- Receptor Modulation : The interaction with specific receptors involved in inflammation and cell growth may play a role in its therapeutic effects.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.
Case Studies
Recent case studies have evaluated the pharmacological effects of related compounds:
- A study on a series of pyrazole derivatives demonstrated significant inhibition of TNF-α production in vitro, suggesting potential for treating inflammatory diseases .
- Another investigation revealed that tetrahydroquinazoline derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for successful synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like copper(I) bromide (CuBr) with cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMSO) at 35–60°C for 24–48 hours .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and acid-base extraction to isolate intermediates .
- Key reagents : Heterocyclic precursors (e.g., tetrahydroquinazoline derivatives) and pyrazole-containing benzamides .
- Monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate validation .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 7.5–8.5 ppm), tetrahydroquinazoline (δ 2.5–3.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
- Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water gradients .
Q. What structural motifs contribute to its potential bioactivity?
- Methodological Answer :
- Pyrazole moiety : Enhances hydrogen bonding and π-π stacking with biological targets .
- Tetrahydroquinazoline-piperidine scaffold : Improves solubility and modulates receptor binding .
- Benzamide linker : Stabilizes interactions with enzymatic active sites .
Advanced Research Questions
Q. How can low yields in the final coupling step be systematically optimized?
- Methodological Answer :
- Catalyst screening : Test palladium (PdCl₂) or nickel catalysts for improved cross-coupling efficiency .
- Solvent optimization : Compare DMSO, DMF, and DMAc for polarity effects on reaction kinetics .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Example data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuBr | DMSO | 35 | 17.9 |
| PdCl₂ | DMF | 80 | 42.3* |
| *Hypothetical extrapolation from analogous reactions. |
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., pyrazole-tetrahydroquinazoline hybrids) .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous proton environments .
- Computational validation : DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. What strategies are effective for identifying biological targets and mechanisms of action?
- Methodological Answer :
- In silico docking : Use AutoDock Vina to screen kinase or GPCR targets, focusing on ATP-binding pockets .
- In vitro assays :
- Enzyme inhibition : Test against serine/threonine kinases (e.g., PIM1) with IC₅₀ determination .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
- SAR studies : Synthesize analogs with modified pyrazole substituents (e.g., methyl vs. trifluoromethyl) to correlate structure with activity .
Q. How can solubility challenges in aqueous bioassays be methodologically addressed?
- Methodological Answer :
- Salt formation : Prepare hydrochloride or mesylate salts via acid titration .
- Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance permeability .
Research Design & Theoretical Frameworks
Q. How should computational models be integrated into experimental design for this compound?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., GROMACS) to prioritize targets .
- QSAR modeling : Train models on analog libraries to predict bioactivity and toxicity .
- AI-driven optimization : Implement COMSOL Multiphysics for reaction parameter prediction (e.g., optimal catalyst loading) .
Q. What methodologies validate hypotheses about contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from kinase inhibition assays to identify consensus targets .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal calorimetry) .
- Batch reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out degradation artifacts .
Tables
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Evidence |
|---|---|---|---|
| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9 | |
| Purification | EtOAc/Hexane (0–100%), column chromatography | 85–90 | |
| Intermediate Analysis | TLC (Rf = 0.3), ¹H NMR | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
